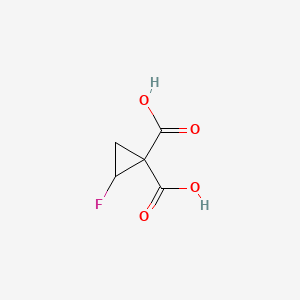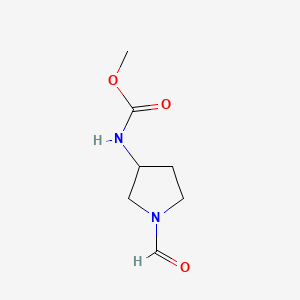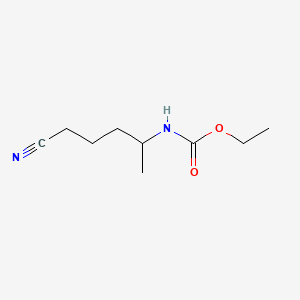
2-Fluorocyclopropane-1,1-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluorocyclopropane-1,1-dicarboxylic acid is a chemical compound . It is a derivative of cyclopropane-1,1-dicarboxylic acid, which is a dicarboxylic acid . The carboxyl groups in dicarboxylic acids behave independently of one another .
Synthesis Analysis
The synthesis of 1-substituted cyclopropane 1,2-dicarboxylic acids has been reported . These acids are synthesized using short efficient routes and are found to be good to potent inhibitors of 3-methylaspartase .Molecular Structure Analysis
The molecular structure of cyclopropane-1,1-dicarboxylic acid, a related compound, has been reported . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Dicarboxylic acids, such as this compound, can undergo various reactions. For instance, when heated, they can undergo decarboxylation . The reactions that occur depend critically upon the chain length separating the carboxyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of dicarboxylic acids depend on the number of carbon atoms between the carboxyl groups . The acid strength of the dicarboxylic acids is higher than that of ethanoic acid and decreases with an increasing number of bonds between the two carboxyl groups .科学的研究の応用
Synthesis and Drug Analogs
The compound has significant applications in drug development. For instance, it provides synthetic access to diastereomers of fluorocyclopropyl analogs of cabozantinib, a drug used in thyroid cancer and renal cell carcinoma treatment. The incorporation of the fluorocyclopropane moiety into drug molecules is not widespread but offers potential for fine-tuning drug properties during lead optimization in drug discovery (Veliks et al., 2020).
Pharmacological Profile Enhancement
The compound has been utilized in synthesizing stereoisomers like 1-amino-2-fluoro-2-(phosphonomethyl)cyclopropane-1-carboxylic acid (FAP4). Different isomers of FAP4, along with non-fluorinated analogs, have demonstrated similar pharmacological profiles against metabotropic glutamate receptor isoforms, with specific fluorinated series showing high agonist activity. This indicates the compound's potential in developing potent conformationally restricted agonists (Ivashkin et al., 2015).
Mechanistic and Decomposition Studies
The compound has been a subject of interest in studying enzyme mechanisms, such as 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase inhibition. Studies involving 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) reveal its instability under physiological conditions, decomposing to form 3-fluoro-2-oxobut-3-enoic acid, and its role as a slow-dissociating inhibitor of ACC deaminase (Liu et al., 2015).
作用機序
Target of Action
Similar compounds like 1-amino-2,2-difluorocyclopropane-1-carboxylic acid have been found to inhibit enzymes like acc deaminase .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions involving cyclization, debromination, and oxidation .
Biochemical Pathways
Similar compounds have been found to affect the biosynthesis of cysteine .
Result of Action
Similar compounds have been found to inhibit enzymes, which can lead to effects such as stopping fruits from ripening and preventing the loss of leaves .
Safety and Hazards
将来の方向性
The future of dicarboxylic acids and their derivatives is promising. They are being explored for various applications beyond fuels and plastics . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
特性
IUPAC Name |
2-fluorocyclopropane-1,1-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO4/c6-2-1-5(2,3(7)8)4(9)10/h2H,1H2,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEMAYUZSSPUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665665 |
Source


|
| Record name | 2-Fluorocyclopropane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163266-04-4 |
Source


|
| Record name | 2-Fluoro-1,1-cyclopropanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163266-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorocyclopropane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Guanidine, N-cyano-N-[(2-ethoxyphenyl)methyl]- (9CI)](/img/no-structure.png)
![[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574052.png)





![1-(Prop-1-yn-1-yl)tricyclo[4.1.0.0~2,7~]heptane](/img/structure/B574066.png)
